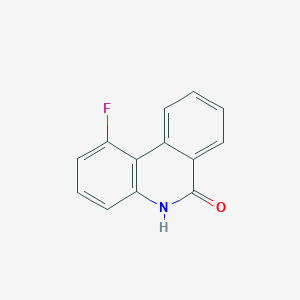
1-Fluorophenanthridin-6(5h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluorophenanthridin-6(5H)-one is an organic compound belonging to the phenanthridine family Phenanthridines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Fluorophenanthridin-6(5H)-one can be synthesized through several methods. One common approach involves the fluorination of phenanthridin-6(5H)-one. This can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically proceeds in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluorophenanthridin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenanthridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Fluorophenanthridin-6(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins, which can provide insights into its potential as a therapeutic agent.
Medicine: Investigated for its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of fluorinated organic compounds.
Wirkmechanismus
The mechanism of action of 1-Fluorophenanthridin-6(5H)-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of biological pathways. For example, it may inhibit DNA topoisomerases, enzymes crucial for DNA replication and transcription, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Phenanthridin-6(5H)-one: The non-fluorinated parent compound.
2-Fluorophenanthridin-6(5H)-one: A positional isomer with the fluorine atom at the 2-position.
1-Chlorophenanthridin-6(5H)-one: A halogenated analog with a chlorine atom instead of fluorine.
Uniqueness: 1-Fluorophenanthridin-6(5H)-one is unique due to the presence of the fluorine atom at the 1-position, which can significantly influence its chemical reactivity and biological activity compared to its non-fluorinated and other halogenated counterparts. The fluorine atom’s electronegativity and small size can enhance the compound’s stability and ability to interact with biological targets, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C13H8FNO |
|---|---|
Molekulargewicht |
213.21 g/mol |
IUPAC-Name |
1-fluoro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H8FNO/c14-10-6-3-7-11-12(10)8-4-1-2-5-9(8)13(16)15-11/h1-7H,(H,15,16) |
InChI-Schlüssel |
WIPNASUAHKPHJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3F)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


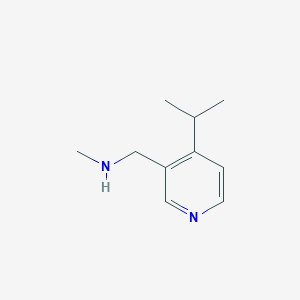

![5-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13132580.png)
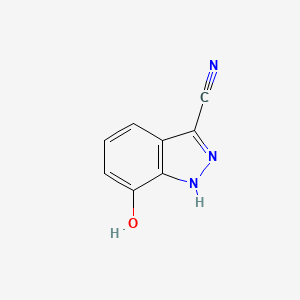
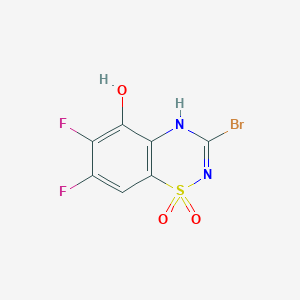
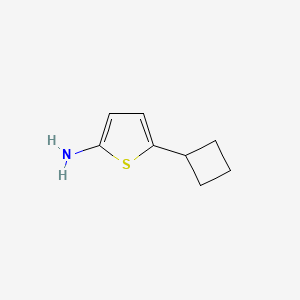
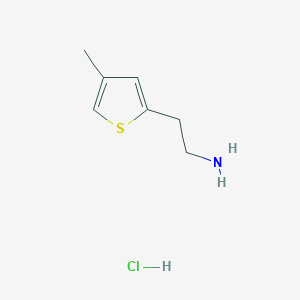
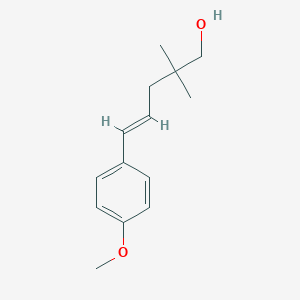
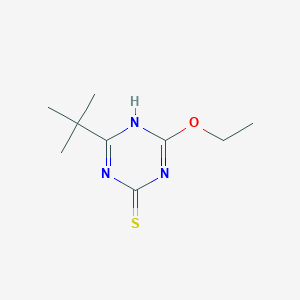

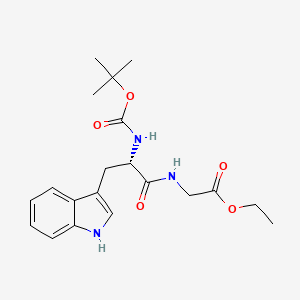
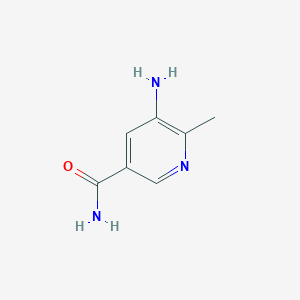
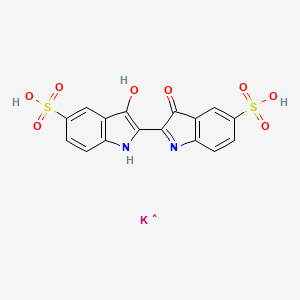
![disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B13132641.png)
